molecular formula C15H13IN2O4S2 B2642195 3-((4-Iodophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine CAS No. 681227-04-3

3-((4-Iodophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine

Cat. No.: B2642195
CAS No.: 681227-04-3
M. Wt: 476.3
InChI Key: KCPQTVLOVTYRNJ-UHFFFAOYSA-N
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Description

3-((4-Iodophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is an organic compound that features a thiazolidine ring substituted with 4-iodophenyl and 4-nitrophenyl groups

Preparation Methods

The synthesis of 3-((4-Iodophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiol with an α-halo carbonyl compound under basic conditions.

    Introduction of 4-Iodophenyl Group: The 4-iodophenyl group can be introduced via a nucleophilic substitution reaction using 4-iodophenyl sulfonyl chloride.

    Introduction of 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced through a similar nucleophilic substitution reaction using 4-nitrophenyl halide.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-((4-Iodophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((4-Iodophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl and nitrophenyl groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((4-Iodophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrophenyl groups can form specific interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-((4-Iodophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine include:

    3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine: Similar structure but with a bromine atom instead of iodine.

    3-((4-Iodophenyl)sulfonyl)-2-(4-aminophenyl)thiazolidine: Similar structure but with an amino group instead of a nitro group.

    3-((4-Iodophenyl)sulfonyl)-2-(4-methylphenyl)thiazolidine: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-iodophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O4S2/c16-12-3-7-14(8-4-12)24(21,22)17-9-10-23-15(17)11-1-5-13(6-2-11)18(19)20/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPQTVLOVTYRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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